molecular formula C9H11N3S2 B2491453 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 2445791-79-5

4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2491453
CAS No.: 2445791-79-5
M. Wt: 225.33
InChI Key: LSLGOCWFLSOEGM-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Thiazoles, including 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethyl-1,3-thiazole with appropriate reagents to introduce the amine group at the 2-position. One common method involves the reaction of 2,5-dimethyl-1,3-thiazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate, which is then further reacted with thioamide to yield the final product .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine, exhibit notable antimicrobial activity against various bacterial strains. Studies have shown that these compounds can effectively combat both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies have demonstrated that thiazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

The antimicrobial efficacy is often assessed using methods like the disc diffusion technique and turbidimetric assays to determine minimum inhibitory concentrations (MICs).

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. It has been evaluated against various cancer cell lines:

  • Breast Cancer : The compound has shown promising results against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay .

Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related targets, suggesting mechanisms of action that may inhibit tumor growth.

Case Study 1: Antibacterial Activity Evaluation

A study synthesized several thiazole derivatives and evaluated their antibacterial activity. Among them, this compound exhibited the highest activity against Pseudomonas aeruginosa and Bacillus cereus. The results indicated a correlation between structural modifications in the thiazole ring and increased antimicrobial potency.

Compound NameTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BE. coli64
4-DMTMAP. aeruginosa16

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers tested various thiazole derivatives against MCF7 cells. The study found that modifications in the thiazole structure significantly influenced cytotoxicity levels.

Compound NameCell LineIC50 (µM)
Compound XMCF710
Compound YMCF720
4-DMTMAMCF75

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual thiazole rings and the presence of the amine group make it a versatile compound for various applications .

Biological Activity

The compound 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N2S2\text{C}_8\text{H}_{10}\text{N}_2\text{S}_2

This compound features two thiazole rings that contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
4-DMTStaphylococcus aureus32 µg/mL
4-DMTEscherichia coli64 µg/mL
4-DMTCandida albicans16 µg/mL

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Anticancer Properties

Thiazole derivatives have shown promising results in cancer research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical)15 ± 1.5
MCF7 (breast)20 ± 2.0
A549 (lung)10 ± 0.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of this compound as an anticancer agent.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. For instance:

  • Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
  • Anticancer Mechanism : Thiazoles can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins .

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Study on Antibacterial Activity : A study demonstrated that a series of thiazole derivatives, including the compound , exhibited enhanced antibacterial activity compared to standard antibiotics. The study highlighted the role of substituents on the thiazole ring in enhancing activity against resistant strains .
  • Cytotoxicity Assay : In a preclinical trial, the compound was tested against multiple cancer cell lines. It showed significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name

4-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-5-8(11-6(2)14-5)3-7-4-13-9(10)12-7/h4H,3H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLGOCWFLSOEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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